9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid
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Overview
Description
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for FOG9 are not readily available in the sources I accessed. it is synthesized through specific conjugation reactions.
- Industrial production methods may involve specialized processes that are proprietary or not widely disclosed.
Chemical Reactions Analysis
- FOG9 likely undergoes various reactions, including oxidation, reduction, and substitution. specific reagents and conditions remain elusive.
- Major products formed from these reactions would depend on the specific reaction type and functional groups involved.
Scientific Research Applications
- FOG9 finds applications in:
Biochemistry: Studying cellular signaling pathways and protein interactions.
Biology: Investigating gene expression regulation and cellular responses.
Medicine: Potential therapeutic targets or drug development.
Industry: Biotechnology and pharmaceutical research.
Mechanism of Action
- The exact mechanism by which FOG9 exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons or a list of similar compounds. FOG9’s uniqueness may lie in its specific structure and functional properties.
Remember that FOG9 is a specialized compound, and further research may provide more insights into its properties and applications
Properties
Molecular Formula |
C30H47N3O9S |
---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-15-23(16-11-13-22(34)14-12-17-27(36)37)43-21-25(29(40)32-20-28(38)39)33-26(35)19-18-24(31)30(41)42/h6-7,9-11,13,23-25H,2-5,8,12,14-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42) |
InChI Key |
HUKLMIHNCYZKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC(CC=CC(=O)CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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